4-Amino-3H-pyrazol-3-one Hydrochloride
CAS No.:
Cat. No.: VC18552099
Molecular Formula: C3H4ClN3O
Molecular Weight: 133.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3H4ClN3O |
---|---|
Molecular Weight | 133.54 g/mol |
IUPAC Name | 4-imino-1H-pyrazol-5-one;hydrochloride |
Standard InChI | InChI=1S/C3H3N3O.ClH/c4-2-1-5-6-3(2)7;/h1H,(H2,4,6,7);1H |
Standard InChI Key | LLTDNQGZXMZUNE-UHFFFAOYSA-N |
Canonical SMILES | C1=NNC(=O)C1=N.Cl |
Introduction
Chemical Structure and Nomenclature
Core Structure and Derivatives
The parent structure of 4-amino-3H-pyrazol-3-one hydrochloride consists of a pyrazole ring (C₃H₃N₂) with substituents at positions 3 and 4:
-
Position 3: A ketone group (=O), contributing to hydrogen-bonding capabilities.
-
Position 4: An amino group (-NH₂), enabling participation in nucleophilic reactions .
Derivatives often feature additional substituents, such as methyl, phenyl, or trifluoromethyl groups, which modulate electronic and steric properties. For example:
-
4-Amino-1-methyl-1H-pyrazol-3-ol hydrochloride (PubChem CID 165652196): Molecular formula C₄H₈ClN₃O, molecular weight 149.58 g/mol .
-
4-Amino-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride (CAS 22198-72-7): Molecular formula C₁₁H₁₄ClN₃O, molecular weight 239.70 g/mol .
Spectroscopic Characterization
-
NMR: ¹H NMR spectra typically show signals for aromatic protons (δ 7.2–8.1 ppm) and amino groups (δ 4.5–5.5 ppm) .
-
X-ray crystallography: Monoclinic crystal systems (space group P2₁/c) with hydrogen-bonded networks stabilize the hydrochloride salt .
Synthesis and Optimization
Reduction of Hydroxyiminopyrazolones
A validated method involves the reduction of 4-hydroxyiminopyrazol-5-ones using zinc in acetic acid, yielding 4-aminopyrazol-5-ols with trifluoromethyl or alkyl substituents .
Example protocol:
-
Dissolve 4-hydroxyiminopyrazolone (10 mmol) in glacial acetic acid.
-
Add zinc dust (20 mmol) and stir at 60°C for 6 hours.
-
Filter, concentrate under vacuum, and recrystallize from ethanol.
Yield: 70–85% .
Vilsmeier–Haack Cyclization
This method generates pyrazolone intermediates via cyclization of substituted hydrazines with diketones. For instance, reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃/DMF produces chlorinated intermediates, which are subsequently aminated.
Synthesis Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Zinc reduction | Zn, CH₃COOH | 70–85 | >95 |
Vilsmeier–Haack | POCl₃, DMF | 45–60 | 90 |
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: >50 mg/mL (hydrochloride salt vs. <5 mg/mL for free base) .
-
Thermal stability: Decomposes at 210–220°C without melting .
Computational Descriptors
Biological Activities and Mechanisms
Antimicrobial Effects
Derivatives exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC 0.0039–0.025 mg/mL) and Gram-negative (Escherichia coli, MIC 0.0039–0.050 mg/mL) pathogens . The mechanism involves disruption of cell wall synthesis via inhibition of penicillin-binding proteins .
Enzyme Inhibition
-
Tyrosinase inhibition: IC₅₀ values of 0.2–0.5 μM for derivatives with electron-withdrawing substituents .
-
Cholinesterase modulation: 30% inhibition of acetylcholinesterase at 10 μM, relevant to Alzheimer’s disease research .
Pharmaceutical Applications
Antioxidant Formulations
Pyrazolone derivatives scavenge free radicals (EC₅₀ 12–18 μM in DPPH assays), mitigating oxidative stress in neuronal cells .
Neuroprotective Agents
Edaravone analogs derived from 4-aminopyrazol-5-ols reduce infarct volume by 40% in murine stroke models, attributed to ROS scavenging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume